![molecular formula C17H17N3O B1299906 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 462068-05-9](/img/structure/B1299906.png)
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives has been explored through various methods. In one study, 2,6-di(quinolin-8-yl)pyridines were synthesized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or a one-step ring-forming reaction to generate the central pyridine ring . Another approach involved the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, which demonstrated potent cytotoxic activity against cancer cell lines . Additionally, the Bohlmann-Rahtz reaction was employed to create a diverse set of substituted pyridines and dihydro-6H-quinolin-5-ones, showcasing the versatility of this method in generating quinoline derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized quinoline derivatives were characterized using X-ray crystallography and 1H NMR. The X-ray crystal structures provided insight into the intramolecular stacking of quinoline units, particularly in the Ru(II) bistridentate complex . The 1H NMR shifts also supported the structural analysis, offering a deeper understanding of the molecular conformation and interactions within these compounds .
Chemical Reactions Analysis
The reactivity of the synthesized quinoline derivatives was explored through various chemical reactions. For instance, (3-pyrrolin-1-yl)quinolines underwent bromination reactions, while (2-oxopyrrolidin-1-yl)quinolines were tested with lithium aluminum hydride and methyllithium, leading to a range of novel functionalized quinolines . These reactions not only expanded the chemical diversity of the quinoline derivatives but also provided potential pathways for further functionalization and biological activity enhancement.
Physical and Chemical Properties Analysis
The physical and chemical properties of the quinoline derivatives were influenced by their molecular structures and the substituents attached to the quinoline core. The synthesized compounds exhibited a range of biological activities, including antitumor and antimycobacterial effects . The antitumor activity was particularly notable in compound 1, which showed significant anticancer activity in an in vivo Hep3B xenograft nude mice model . The antimycobacterial activity of the dihydro-6H-quinolin-5-one analogues was assessed against Mycobacterium tuberculosis, with several compounds emerging as promising antitubercular agents . Additionally, the antiplasmodial and antifungal activities of the aminoquinolines were evaluated, revealing moderate potency against Plasmodium falciparum and promising activity against fungal strains .
科学的研究の応用
1. Green Chemistry and Synthesis Approaches
A study by Poomathi et al. (2015) explored the regioselective synthesis of novel pyrimidine-diones and pyrazol-amines, highlighting the reaction mechanism depending on the nature of the group attached to the isatin ring. This research contributes to green chemistry and efficient synthesis methods.
2. Development of Fluorescent Sensors
Research by Mac et al. (2010) focused on developing a novel fluorescent dye based on pyrazoloquinoline, which acts as a sensor for detecting small inorganic cations. This has implications for applications in fluorescence detection and sensor technology.
3. Investigating Rhenium Tricarbonyl Core Complexes
In the studies by Wei et al. (2006) and Wei et al. (2005), the focus was on synthesizing tridentate ligands derived from benzimidazole, quinoline, and tryptophan for fluorescence applications. These complexes could be significant in developing new fluorescence-based techniques and materials.
4. Antitumor Agent Development
Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones and evaluated their anti-proliferative activity, highlighting their potential as antitumor agents. This opens avenues for further research in cancer therapy.
5. Targeted Delivery of Nitric Oxide
Yang et al. (2017) synthesized compounds with the potential for targeted delivery of nitric oxide to biological sites such as tumors. This research is significant in the context of targeted drug delivery and therapy.
6. Antimicrobial and Mosquito Larvicidal Activities
Rajanarendar et al. (2010) explored the synthesis of compounds with antimicrobial and mosquito larvicidal activities, contributing to the development of new antimicrobial agents and mosquito control measures.
7. Exploration in Medicinal Chemistry
Patel et al. (2012) synthesized thiazolidinone derivatives, evaluating their antimicrobial activity. This kind of research is vital for discovering new drugs in medicinal chemistry.
8. Investigating TGF-beta Receptor Inhibition
Bonafoux et al. (2009) identified 2-aminoimidazoles as inhibitors of TGF-betaR1, providing insights into receptor inhibition mechanisms. This is significant in the study of cellular signaling and drug development.
Safety And Hazards
将来の方向性
The future directions in the research of similar compounds involve finding new methods for the synthesis of organic compounds. New methods, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
特性
IUPAC Name |
6-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-4-5-16-14(7-12)8-15(17(21)20-16)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGIIQWTSNCZDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

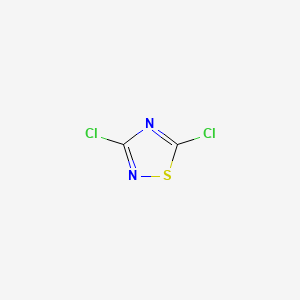
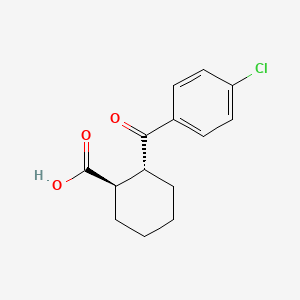
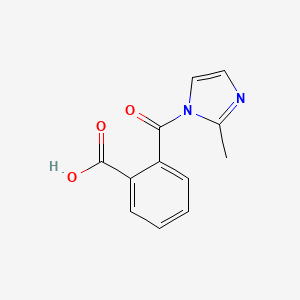
![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)
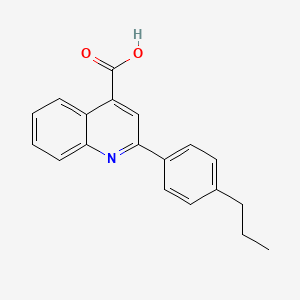
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)
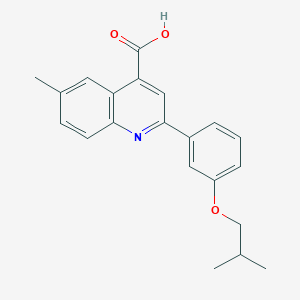
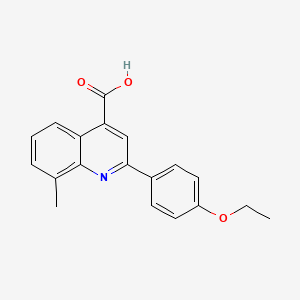
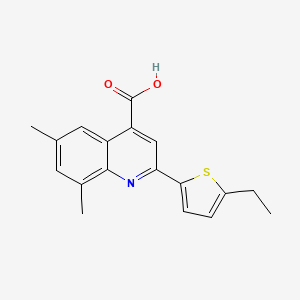
![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)
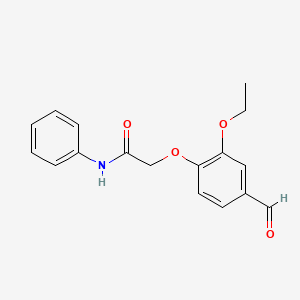
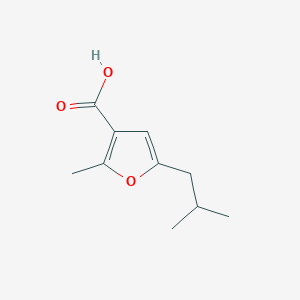
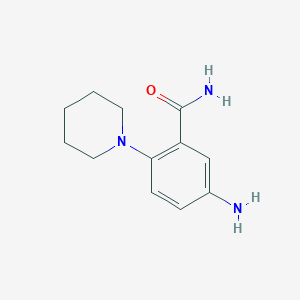
![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)